Home > Products > Screening Compounds P130544 > Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate
Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate - 867333-30-0

Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate

Catalog Number: EVT-418596
CAS Number: 867333-30-0
Molecular Formula: C16H21BrN2O3
Molecular Weight: 369.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

tert-Butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate is a synthetic compound belonging to the class of piperazine derivatives. These compounds often serve as crucial building blocks in organic synthesis and medicinal chemistry due to the presence of the piperazine ring, a pharmacologically active core. [] The presence of a bromine atom in the molecule offers a site for further functionalization using various coupling reactions, making it a versatile precursor for the synthesis of more complex molecules.

tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate

    Compound Description: This compound is an organic intermediate. [] Its synthesis involves a nucleophilic substitution reaction. [] The structure of this compound has been characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, and MS. [] Its single crystal structure was determined by X-ray diffraction and compared to DFT calculations. [] DFT was also used to investigate the molecular electrostatic potential and frontier molecular orbitals, revealing insights into the compound's stability and conformations. []

tert-Butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate

    Compound Description: Synthesized via a condensation reaction between a carbamimide and 3-fluorobenzoic acid, this compound has been characterized using LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. [] Single-crystal XRD confirmed its structure. [] It crystallizes in the monoclinic crystal system (P21/c space group). [] Intermolecular interactions, including C‒H···O hydrogen bonds and aromatic π–π stacking interactions, contribute to its three-dimensional architecture. [] In vitro studies revealed poor antibacterial and moderate anthelmintic activity. []

tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate

    Compound Description: In this compound, the piperazine ring adopts a chair conformation with distinct substituent orientations. [] A twist between the aromatic rings is observed despite an intramolecular O—H⋯N hydrogen bond. [] Supramolecular tapes along [1-10] are formed through N(amino)—H⋯O(hydroxyl) and N(amino)—H⋯N(pyrimidinyl) hydrogen bonds, further connected by π–π interactions between pyrimidinyl rings. []

tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate

    Compound Description: This compound serves as a crucial intermediate in the synthesis of bioactive benzimidazole compounds. [] It was synthesized with a 52% yield via a cost-effective amination of 4-iodo-2-methyl-6-nitroaniline using CuI as a catalyst, ethylene glycol as a ligand, and potassium phosphate as a base. [] Its structure was confirmed using ESI-MS, 1HNMR, and elemental analysis. []

tert-Butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate

    Compound Description: This compound was synthesized by reducing tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which was prepared through a one-step amination of 4-iodo-2-methyl-6-nitroaniline. [] The synthesis employed CuI as a catalyst, ethylene glycol as a catalyst ligand, potassium phosphate as the base, and isopropanol as the solvent. [] This method resulted in a high yield under mild conditions and proved to be cost-effective and straightforward. []

Source and Classification

This compound is classified as an organic heterocyclic compound due to its piperazine structure. It is often synthesized for research purposes in medicinal chemistry, particularly for its potential applications in drug development targeting various biological pathways. The synthesis and characterization of such compounds are crucial in the search for new therapeutic agents, especially those targeting receptors involved in metabolic diseases and other conditions.

Synthesis Analysis

The synthesis of tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate can be achieved through several methodologies, with a prominent approach being the use of one-pot reactions involving click chemistry.

Methodology

  1. Starting Materials: The synthesis typically begins with tert-butyl piperazine-1-carboxylate as a key precursor.
  2. Reagents: Aryl halides (such as 4-bromobenzoyl chloride) and coupling agents (like triethylamine or sodium azide) are commonly employed.
  3. Reaction Conditions: The reaction can be conducted under anhydrous conditions with nitrogen atmosphere to prevent moisture interference. Common solvents include dimethylformamide or dichloromethane.
  4. Reaction Steps:
    • The piperazine derivative is reacted with the aryl halide in the presence of a base.
    • The reaction is typically heated to facilitate nucleophilic substitution, leading to the formation of the desired product.
  5. Purification: Post-reaction, purification methods such as recrystallization or chromatography are employed to isolate the product with high purity.

This synthetic route has been noted for its efficiency, yielding products in high purity and yield rates exceeding 90% under optimized conditions .

Molecular Structure Analysis

Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate has a complex molecular structure that can be described as follows:

  • Molecular Formula: C15H20BrN2O2
  • Molecular Weight: Approximately 356.24 g/mol
  • Structural Features:
    • The compound features a piperazine ring which is a six-membered heterocycle containing two nitrogen atoms.
    • A tert-butyl group (C4H9) is attached to one nitrogen atom of the piperazine.
    • A 4-bromobenzoyl group (C7H4BrO) is attached to the carbon atom adjacent to the nitrogen in the piperazine ring.

Structural Representation

The molecular structure can be illustrated through computational modeling or NMR spectroscopy, which provides insights into its conformational dynamics and electronic properties.

Chemical Reactions Analysis

Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate participates in various chemical reactions:

  1. Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions due to the presence of electrophilic sites on the benzoyl moiety.
  2. Deprotection Reactions: In synthetic applications, protecting groups may be removed under acidic or basic conditions to yield active pharmaceutical ingredients.
  3. Coupling Reactions: It can also be involved in coupling reactions with other electrophiles or nucleophiles for further functionalization.

These reactions are significant for modifying the compound's structure to enhance its biological activity or selectivity towards specific targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate include:

  • Appearance: Typically presented as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but poorly soluble in water.
  • Melting Point: Specific melting point data would be determined experimentally but is expected to be in line with similar compounds within this class.

These properties are crucial for determining its suitability for various applications in drug formulation .

Applications

Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate has potential applications in several fields:

  1. Pharmaceutical Development: Its structure makes it a candidate for developing new drugs targeting metabolic disorders, particularly type 2 diabetes mellitus.
  2. Research Tools: It can serve as a biochemical probe to study receptor interactions and signaling pathways.
  3. Synthetic Intermediate: This compound may also act as an intermediate in synthesizing more complex molecules with enhanced biological activity.
Synthetic Methodologies and Reaction Optimization

Multi-Step Synthesis Pathways Involving Piperazine Core Functionalization

The synthesis of tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate (CAS 867333-30-0) follows a strategic multi-step approach centered on sequential piperazine functionalization. The foundational pathway initiates with the protection of the piperazine nitrogen atoms, followed by regioselective benzoylation at the secondary amine position. A representative high-yielding synthesis begins with dissolving tert-butyl piperazine-1-carboxylate (0.5 g, 2.69 mmol) in dichloromethane (DCM, 10 mL), followed by addition of N-ethyldiisopropylamine (1.37 mL, 8.06 mmol) as an acid scavenger. The solution is cooled to 0°C before dropwise addition of 4-bromobenzoyl chloride (0.66 g, 2.95 mmol) dissolved in DCM (10 mL). After complete addition, the reaction mixture is stirred overnight at room temperature (RT), achieving quantitative conversion as monitored by LC-MS. Standard workup involving aqueous extraction, drying over MgSO₄, and solvent evaporation affords the target compound as a beige solid in near-quantitative yield (1.0 g, 100%) [1].

Alternative pathways include Ullmann-type coupling strategies between bromobenzene derivatives and piperazine precursors. These methods utilize catalysts such as copper(I) iodide with chelating ligands, though they often require longer reaction times (12-24 hours) and elevated temperatures (80-110°C) compared to the acylation approach. The direct nucleophilic substitution route between 1-bromo-4-fluorobenzene and Boc-piperazine demonstrates moderate yields (60-75%) but suffers from regioselectivity challenges, particularly when employing unprotected piperazine [4].

Table 1: Comparative Synthesis Pathways for Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate

MethodKey ReactantsReaction ConditionsYield (%)Advantages/Limitations
AcylationBoc-piperazine, 4-bromobenzoyl chlorideDCM, 0°C → RT, 12-24 h, DIPEA95-100 [1]High yield, excellent regioselectivity
Nucleophilic Aromatic SubstitutionBoc-piperazine, 1-bromo-4-fluorobenzeneDMSO, 80-110°C, 12-24 h, K₂CO₃60-75 [4]Requires activated aryl halides
Catalytic Cross-CouplingUnprotected piperazine, 4-bromobromobenzeneSulfolane, 130°C, 24 h, KOtBu, TBAB55-65 [4]Requires subsequent Boc protection

Role of Protecting Groups in Selective Benzoylation and Bromination Reactions

The tert-butoxycarbonyl (Boc) group serves as the cornerstone for achieving chemoselective transformations in the synthesis of this target molecule. By protecting one nitrogen of the piperazine ring, the Boc group directs electrophilic attack exclusively to the unprotected secondary amine, preventing undesired N,N'-dibenzoylation or over-alkylation. This selectivity is crucial given the symmetric nature of piperazine and its tendency toward polyfunctionalization. The Boc group's orthogonality is demonstrated during the benzoylation step, where it remains intact under the basic reaction conditions (DIPEA/DCM) required for acid chloride coupling [1] [2].

The electron-withdrawing nature of the benzoyl group significantly influences subsequent halogenation chemistry. Bromination at the para-position of the benzoyl moiety must be performed before piperazine conjugation due to the deactivating effect of the amide carbonyl. Attempts to brominate the phenyl ring after amide bond formation result in low yields (<20%) and require harsh conditions (e.g., bromine with FeCl₃ catalysis at 60°C), underscoring the importance of step sequence planning. The Boc group remains stable during standard bromination protocols using bromine in acetic acid or NBS in CCl₄, enabling late-stage modifications of the aryl ring prior to piperazine coupling [2] [6].

For deprotection strategies, the Boc group demonstrates remarkable acid-lability selectivity. Treatment with trifluoroacetic acid (TFA) in DCM (1:1 v/v, 0-5°C, 2-4 hours) or HCl in dioxane (4M, RT, 3 hours) cleanly removes the protecting group without cleaving the amide bond or displacing the aryl bromide. This selectivity facilitates access to the deprotected 1-(4-bromobenzoyl)piperazine hydrochloride, a vital intermediate for further derivatization in pharmaceutical synthesis [2] [6].

Table 2: Protecting Group Strategies in Piperazine Functionalization

Functionalization StepProtecting GroupKey Protective AttributesDeprotection Conditions
Selective BenzoylationBoc on piperazineSteric shielding of one nitrogen, stability to baseNot removed during synthesis
Aryl BrominationNone requiredBromination performed pre-couplingN/A
Piperazine Nitrogen DeprotectionBocOrthogonal stability to amide bonds, acid-labilityTFA/DCM (1:1) or HCl/dioxane (4M)

Catalytic Systems for Efficient Amide Bond Formation and Boc Deprotection

Amide bond formation between Boc-piperazine and 4-bromobenzoic acid derivatives employs diverse catalytic and stoichiometric systems. While Schotten-Baumann conditions (acyl chloride + amine) using stoichiometric DIPEA in DCM remain prevalent for their simplicity and high yields (95-100%), alternative catalytic methods have been explored for sensitive substrates. Carbodiimide-mediated couplings (EDC·HCl or DCC) with HOBt catalysis in THF achieve 85-90% yields but introduce challenges in urea byproduct removal. Notably, the acyl chloride route demonstrates superior performance with electron-deficient aryl chlorides like 4-bromobenzoyl chloride, as the bromide substituent does not participate in competing nucleophilic displacement [1] [2].

For Boc deprotection, both homogeneous and heterogeneous catalytic systems offer advantages over standard acidolysis. Silica-supported hydrochloric acid (SiO₂·HCl) in acetonitrile enables efficient deprotection (≥95% conversion) at 40-50°C within 2 hours, simplifying workup through filtration. Zinc bromide (10-20 mol%) in DCM exhibits exceptional activity, achieving complete deprotection within 30 minutes at RT through Lewis acid-assisted carbocation formation. Heterogeneous systems like ammonium formate over Pd/C (5 mol%) in methanol provide a transition-metal catalyzed deprotection pathway via a reductive mechanism, though this method risks unintended reduction of sensitive functional groups [2] [6].

Recent advances leverage continuous-flow hydrogenation systems with Pd/C catalysts for Boc removal, reducing reaction times to <10 minutes while maintaining high selectivity. These systems operate at 50-60°C under 10-15 bar H₂ pressure, demonstrating compatibility with the aryl bromide moiety when optimized catalysts with low dehalogenation activity are employed. This approach highlights the potential for integrating catalytic deprotection into automated synthesis platforms for pharmaceutical manufacturing [4].

Solvent and Temperature-Dependent Yield Optimization

Solvent polarity exerts profound effects on both reaction kinetics and product distribution in the synthesis of tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate. Comparative studies reveal that dichloromethane (DCM) consistently provides superior yields (98-100%) over acetonitrile (85-90%), tetrahydrofuran (THF, 80-85%), and toluene (70-75%) for the acylation step. This performance correlates with DCM's ideal polarity (ε = 8.93) that solubilizes both the ionic intermediate (formed from DIPEA and HCl) and the organic reactants without promoting competing hydrolysis of the acid chloride. Protic solvents like ethanol or methanol are strictly avoided due to rapid esterification or transesterification side reactions [1] [2].

Temperature control during benzoylation proves critical for minimizing diacylation impurities. Maintaining the reaction at 0-5°C during acid chloride addition suppresses thermal degradation and reduces the formation of the undesired bis-amide byproduct (<1% vs. 5-8% when added at RT). Post-addition, gradual warming to 20-25°C maximizes conversion without compromising selectivity. For Boc deprotection, solvent-dependent temperature optimization reveals that TFA-mediated cleavage proceeds optimally at 0-5°C in DCM (1-2 hours), while HCl in dioxane requires ambient temperature for efficient deprotection (3-4 hours). Elevated temperatures (>40°C) during deprotection risk tert-butyl ester transesterification and aryl bromide hydrolysis [1] .

Reaction concentration studies demonstrate an optimal 0.2-0.3 M concentration for the acylation step, balancing reaction rate and byproduct formation. Higher concentrations (>0.5 M) promote exothermicity and temperature control challenges, while lower concentrations (<0.1 M) extend reaction times without yield improvement. These parameters have been successfully scaled to multi-kilogram batches with consistent yields exceeding 95% and HPLC purity >97% .

Table 3: Solvent and Temperature Optimization for Key Synthetic Steps

Reaction StepOptimal SolventTemperature ProfileYield Range (%)Critical Process Parameters
BenzoylationDichloromethane0°C (addition) → 20°C (stirring)95-100 [1]Acid chloride addition rate <1 mL/min
Boc Deprotection (Acidic)Dichloromethane (TFA) or Dioxane (HCl)0-5°C (TFA), 20-25°C (HCl)90-95 [2]Strict moisture control
Catalytic DeprotectionMethanol (Pd/C)50-60°C, 10-15 bar H₂88-92 [6]Catalyst pretreatment essential
CrystallizationHeptane/EtOAc0-5°C (crystallization)95-98 recovery [3]Gradient cooling (2°C/min)

Properties

CAS Number

867333-30-0

Product Name

Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate

IUPAC Name

tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate

Molecular Formula

C16H21BrN2O3

Molecular Weight

369.25 g/mol

InChI

InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3

InChI Key

BKZRMPOYXDWHSH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.